(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
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Overview
Description
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound characterized by its two hydroxyl groups and two benzoate groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2R,3R)-2,3-dihydroxybutane with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the benzoate groups can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dipropionate: Similar structure but with propionate groups.
Uniqueness
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to the presence of benzoate groups, which can enhance its stability and interaction with aromatic systems. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365511 |
Source
|
Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176590-77-5 |
Source
|
Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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